[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone
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Overview
Description
The compound [4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone is a complex organic molecule that features an indole ring, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyridine and thiazole rings can be introduced through various cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone: is unique due to its combination of indole, pyridine, and thiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C21H24N4OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[2-(2-methylpropylamino)-1,3-thiazol-4-yl]methanone |
InChI |
InChI=1S/C21H24N4OS/c1-14(2)11-23-21-24-19(13-27-21)20(26)25-9-7-15(8-10-25)17-12-22-18-6-4-3-5-16(17)18/h3-7,12-14,22H,8-11H2,1-2H3,(H,23,24) |
InChI Key |
FXGCKQQQHDNLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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